N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Condensation Reaction: The intermediate undergoes a condensation reaction with a suitable aldehyde to form the propenylidene linkage.
Coupling with Benzoxazole Derivative: The final step involves coupling the propenylidene intermediate with a benzoxazole derivative under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies indicate that the compound may have therapeutic potential. Research is ongoing to explore its efficacy and safety in treating various conditions.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE shares similarities with other compounds containing dichlorophenyl and benzoxazole groups.
- **N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]AMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential bioactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H16Cl2N2O |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-en-1-imine |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-7-10-22-21(12-15)27-23(28-22)17-4-2-6-19(13-17)26-11-3-5-16-8-9-18(24)14-20(16)25/h2-14H,1H3/b5-3+,26-11? |
InChI Key |
QESHGPRFZGHKGL-IPSFXMTNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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